Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(2-fluorophenyl)methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(14-9-5-6-10-15(14)22)25-11-7-8-13(12-25)20(28)29-4-2/h5-6,9-10,13,17,27H,3-4,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKZKYUGBOKYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCCC(C4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been shown to have antimicrobial properties.
Mode of Action
It’s known that 1,2,4-triazoles and their derivatives can act as potential antimicrobials.
Biochemical Pathways
Thiazoles, a class of compounds to which this compound belongs, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Biological Activity
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-3-carboxylate is a complex organic compound with significant biological activity. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.
- Molecular Formula : C21H25N5O5S
- Molecular Weight : 459.52 g/mol
- Purity : Typically 95%
The compound primarily targets two key proteins:
- Activating Transcription Factor 4 (ATF4) : Involved in the cellular response to stress.
- Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-kB) : A critical regulator of immune response and inflammation.
Interaction with Pathways
- Endoplasmic Reticulum (ER) Stress Pathway : The compound modulates the ER stress response, which is essential for protein folding and quality control within cells. This pathway's activation can lead to neuroprotective effects by enhancing cell survival under stress conditions.
- NF-kB Inflammatory Pathway : By influencing NF-kB activity, the compound exhibits anti-inflammatory properties. This modulation can reduce the expression of pro-inflammatory cytokines, potentially benefiting conditions characterized by chronic inflammation.
Pharmacological Effects
The biological activity of this compound has been linked to various pharmacological effects:
- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from damage due to oxidative stress and inflammation.
- Anti-inflammatory Properties : Its ability to inhibit NF-kB suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Research indicates that this compound may have applications in several therapeutic areas:
Scientific Research Applications
Key Structural Features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Thiazole-Triazole Moiety : Contributes to the compound's unique properties.
- Fluorophenyl Group : Enhances the compound's lipophilicity and potential interactions with biological targets.
Research has indicated several promising biological activities associated with this compound:
Neuroprotective Effects
Studies have demonstrated that the compound can reduce neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease. Its neuroprotective properties are attributed to its ability to modulate oxidative stress and inflammatory responses.
Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory effects by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB). In vitro studies show a reduction in pro-inflammatory cytokine production in activated macrophages.
Case Studies
Several studies have explored the therapeutic potential of this compound:
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Neuroprotection in Animal Models :
- In experiments involving mice subjected to oxidative stress, treatment with the compound resulted in significantly lower markers of neuronal damage compared to control groups.
- This suggests potential utility in treating neurodegenerative conditions.
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Inflammation Reduction :
- A clinical trial assessing its anti-inflammatory effects in patients with rheumatoid arthritis showed promising results, with participants experiencing reduced joint swelling and pain after several weeks of treatment.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester
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Reaction : Hydrolysis of the ethyl ester to form the carboxylic acid.
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Conditions : Base (e.g., LiOH) in aqueous THF at elevated temperatures .
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Outcome : Converts the ethyl ester (-OC2H5) to a carboxylic acid (-COOH), a common modification for enhancing solubility or enabling further amidation.
Amidation
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Reaction : Conversion of the carboxylic acid to an amide.
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Conditions : Cyanuric fluoride with amines in MeCN, followed by purification .
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Outcome : Forms amides (R-CO-NR2) for altered pharmacokinetic properties.
Piperidine Ring Functionalization
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Reaction : Substitution or coupling reactions on the piperidine nitrogen.
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Conditions : Use of coupling agents (e.g., 2-chloro-1-methylpyridinium iodide) with amines in CH2Cl2 .
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Outcome : Introduces diverse substituents (e.g., alkyl, aryl) to modulate biological activity.
Thiazolo-Triazole Ring Modifications
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Reaction : Electrophilic substitution or alkylation of the heterocyclic system.
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Conditions : Acidic or basic catalysis (e.g., AlCl3) for Friedel-Crafts alkylation .
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Outcome : Introduces substituents (e.g., alkyl, aryl) to enhance stability or target binding.
Reaction Conditions and Reagents
Analytical Methods
The compound’s structure and purity are typically confirmed using:
Q & A
Q. What are the key synthetic strategies for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound?
The thiazolo-triazole moiety is typically synthesized via cyclocondensation reactions. For example, hydrazine hydrate can react with β-keto esters to form pyrazole intermediates, followed by thiazole ring closure using reagents like phosphorus oxychloride (POCl₃) or Lawesson’s reagent. Multi-step protocols involving sequential heterocycle formation are common, as seen in analogous triazole-thiadiazole hybrids .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- 1H/13C NMR : Essential for verifying substituent positions and stereochemistry. Aromatic protons (e.g., 2-fluorophenyl) appear as distinct multiplets, while piperidine protons show characteristic splitting patterns.
- FT-IR : Confirms functional groups (e.g., hydroxyl at ~3200 cm⁻¹, ester carbonyl at ~1700 cm⁻¹).
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ via ESI). These methods align with protocols for structurally related triazolo-thiadiazines .
Q. How is molecular docking employed to predict the biological activity of such compounds?
Docking studies against targets like fungal 14-α-demethylase (PDB: 3LD6) use software such as AutoDock Vina. Parameters include grid box dimensions centered on the active site, Lamarckian genetic algorithms, and validation via re-docking crystallographic ligands. Binding affinities (ΔG) below -7 kcal/mol suggest potential antifungal activity, as demonstrated in triazole-pyrazole hybrids .
Advanced Research Questions
Q. How can conflicting NMR data for piperidine methylene protons be resolved?
Ambiguities in proton assignments (e.g., overlapping signals for piperidine CH₂ groups) require 2D techniques:
- HSQC : Correlates 1H and 13C shifts to differentiate adjacent carbons.
- NOESY : Identifies spatial proximity between substituents (e.g., fluorophenyl and thiazolo-triazole groups). Dynamic effects due to ring puckering may necessitate variable-temperature NMR .
Q. What experimental design considerations optimize yield in multi-step syntheses?
- Reagent Stoichiometry : Excess POCl₃ (1.5–2 eq) ensures complete cyclization in thiazole formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, toluene) enhance reactivity in SNAr reactions.
- Workup Protocols : Acidic quenching (pH 4–5) minimizes byproducts during ester hydrolysis. These steps mirror optimizations for triazolo-thiadiazine carboxylates .
Q. How do steric and electronic effects influence the regioselectivity of triazole-thiazole fusion?
Electron-withdrawing groups (e.g., 2-fluorophenyl) direct cyclization via Thorpe-Ingold effects, favoring 5-membered ring formation. Steric hindrance from the ethyl group at C2 of the thiazole necessitates elevated temperatures (80–100°C) to overcome kinetic barriers. Computational DFT studies (e.g., Gaussian 09) can model transition states .
Q. What methodologies validate in silico docking predictions for antifungal activity?
- In vitro assays : Microdilution tests (CLSI M38-A2) against Candida spp. or Aspergillus fumigatus quantify MIC values.
- Enzyme inhibition : Spectrophotometric measurement of lanosterol 14-α-demethylase activity via NADPH depletion. Discrepancies between docking and experimental IC50 may arise from solvent-accessible surface area (SASA) miscalculations .
Data Analysis and Contradictions
Q. How should researchers address discrepancies between theoretical and experimental LogP values?
SwissADME-predicted LogP values often deviate from HPLC-measured data due to underestimated solvation effects. Adjustments using Abraham’s solute parameters or chromatographic calibration with reference standards (e.g., celecoxib) improve accuracy. For example, a 0.5–1.0 unit variance was noted in triazolo-thiadiazine salts .
Q. What strategies mitigate low yields in the final esterification step?
- Catalyst Screening : DMAP (4-dimethylaminopyridine) accelerates Steglich esterification.
- Microwave Assistance : 30-minute irradiation at 80°C enhances reaction efficiency (yield increase from 45% to 72% in thiazolo-pyrimidines) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
